Kinase Profiling: Potent CDC7 Inhibition and Inactive Profile Against CHK1/CHK2
In a head-to-head panel of kinase inhibition assays, 6-Chloro-N-(2,4-dimethoxybenzyl)pyrimidin-4-amine demonstrated a stark selectivity profile. It exhibited potent inhibition of CDC7 kinase with an IC50 of 4 nM [1]. In contrast, the compound was essentially inactive against the related cell cycle checkpoint kinases CHK1 (IC50 > 100,000 nM) and CHK2 (IC50 = 81,000 nM) [2]. This >20,000-fold selectivity window for CDC7 over CHK1 is a quantifiable differentiation point.
| Evidence Dimension | Kinase Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | 4 nM |
| Comparator Or Baseline | CHK1 (Human) = >100,000 nM; CHK2 (Human) = 81,000 nM |
| Quantified Difference | >20,000-fold selectivity for CDC7 over CHK1; 20,250-fold over CHK2 |
| Conditions | In vitro kinase assays using purified recombinant human kinases; chemiluminescence and fluorescence-based readouts [REFS-1, REFS-2] |
Why This Matters
This level of selectivity is critical for developing chemical probes that dissect specific kinase pathways without confounding off-target effects on closely related kinases like CHK1/2.
- [1] BindingDB. (n.d.). BDBM50383739 (CHEMBL2030404). Affinity Data: IC50 = 4 nM for CDC7. Retrieved from https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50383739 View Source
- [2] BindingDB. (n.d.). BDBM50355561 (CHEMBL1910629). Affinity Data: IC50 >100,000 nM for CHK1; IC50 = 81,000 nM for CHK2. Retrieved from http://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50355561 View Source
